molecular formula C18H29NO B1359800 2,4,6-tri-tert-Butylnitrosobenzene CAS No. 24973-59-9

2,4,6-tri-tert-Butylnitrosobenzene

Cat. No. B1359800
CAS RN: 24973-59-9
M. Wt: 275.4 g/mol
InChI Key: OSICDPWAPKXXHT-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylnitrosobenzene (TTBN) is a nitroso compound with a unique structure and properties. It is a synthetic compound that is used in various scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It has a wide range of advantages and limitations in laboratory experiments, and its mechanism of action has been studied extensively.

Scientific Research Applications

Polymer Thermolysis Mechanism Determination

2,4,6-Tri-tert-butylnitrosobenzene is utilized in the study of polymer thermolysis mechanisms at low temperatures using spin trap Electron Spin Resonance (ESR). This application is crucial for understanding the degradation processes of polymers, which can inform the development of more stable polymer materials .

Electron Spin Resonance (ESR) Applications

This compound is studied in the context of solvent radical adducts through ESR/ENDOR (Electron Nuclear Double Resonance) techniques. Such studies are significant in organic and bioorganic materials research, providing insights into the behavior of radicals in different environments .

Organic Synthesis

Reactions of 2,4,6-tri-t-butylnitrosobenzene with Grignard reagents have been explored for the synthesis of various organic compounds. This includes the formation of cyclohexadienes and N-alkyl-2,4,6-tri-t-butylanilines, which are valuable intermediates in organic synthesis .

Molecular Weight Determination

The molecular weight and formula of 2,4,6-tri-t-butyl-nitrosobenzene have been established and recorded in databases such as the NIST Chemistry WebBook. This information is essential for researchers working with this compound in various chemical applications .

Mechanism of Action

Target of Action

2,4,6-tri-tert-Butylnitrosobenzene (TTBNB) is primarily used as a spin trap in research . A spin trap is a compound that can react with short-lived free radicals to form more stable products. These stable products can then be studied using techniques like Electron Spin Resonance (ESR) spectroscopy .

Mode of Action

TTBNB interacts with transient radicals generated in various processes . The compound traps these radicals, forming stable radical adducts . This allows for the identification and study of the radicals, which would otherwise be too short-lived to examine directly .

Biochemical Pathways

It’s known that ttbnb is involved in the study of polymer thermolysis . In this process, TTBNB can trap radicals generated during the thermal degradation of polymers . This helps in understanding the mechanism of polymer thermolysis at low temperatures .

Result of Action

The primary result of TTBNB’s action is the formation of stable radical adducts . These adducts can be studied using ESR spectroscopy, providing valuable information about the radicals involved in the process . This can help in understanding the mechanisms of various chemical reactions and processes .

Action Environment

The action of TTBNB can be influenced by various environmental factors. For instance, the efficiency of TTBNB as a spin trap can be affected by factors like temperature and the presence of other chemicals . Moreover, TTBNB is typically stored under inert gas and should avoid exposure to air and heat .

properties

IUPAC Name

1,3,5-tritert-butyl-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICDPWAPKXXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179688
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-tri-tert-Butylnitrosobenzene

CAS RN

24973-59-9
Record name 2,4,6-Tri-tert-butylnitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tri(tert-butyl)-2-nitrosobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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